molecular formula C13H20N6O6 B14430946 4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid

4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid

Cat. No.: B14430946
M. Wt: 356.33 g/mol
InChI Key: YCGDRIMCDVWSLA-MLGTYFKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid is a complex organic compound with significant biochemical and pharmacological properties. This compound is characterized by its unique structure, which includes multiple amino and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid typically involves multi-step organic synthesisCommon reagents used in these steps include amines, hydroxylating agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The presence of amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H20N6O6

Molecular Weight

356.33 g/mol

IUPAC Name

4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C13H20N6O6/c14-10-17-9-6(5-25-8(22)2-1-7(20)21)16-11(15)19-4-3-12(23,24)13(9,19)18-10/h6,9,23-24H,1-5H2,(H2,15,16)(H,20,21)(H3,14,17,18)/t6-,9?,13?/m0/s1

InChI Key

YCGDRIMCDVWSLA-MLGTYFKZSA-N

Isomeric SMILES

C1CN2C(=N[C@H](C3C2(C1(O)O)NC(=N3)N)COC(=O)CCC(=O)O)N

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)CCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.